Cas no 896523-47-0 (4-(3-Methylphenyl)-1-piperazinylacetic Acid Dihydrochloride)
4-(3-Methylphenyl)-1-piperazinylacetic Acid Dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-(m-Tolyl)piperazin-1-yl)acetic acid
- [4-(3-Methylphenyl)piperazin-1-yl]acetic acid 2HCl
- [4-(3-methylphenyl)piperazin-1-yl]acetic acid(SALTDATA: 2HCl)
- 4-(3-Methylphenyl)-1-piperazinylacetic Acid Dihydrochloride
-
- Inchi: 1S/C13H18N2O2/c1-11-3-2-4-12(9-11)15-7-5-14(6-8-15)10-13(16)17/h2-4,9H,5-8,10H2,1H3,(H,16,17)
- InChI Key: LZRPINZXOKDUBQ-UHFFFAOYSA-N
- SMILES: OC(CN1CCN(C2C=CC=C(C)C=2)CC1)=O
Computed Properties
- Exact Mass: 234.13700
Experimental Properties
- PSA: 43.78000
- LogP: 1.20450
4-(3-Methylphenyl)-1-piperazinylacetic Acid Dihydrochloride Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(3-Methylphenyl)-1-piperazinylacetic Acid Dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M359613-50mg |
[4-(3-Methylphenyl)-1-piperazinyl]acetic Acid Dihydrochloride |
896523-47-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M359613-100mg |
[4-(3-Methylphenyl)-1-piperazinyl]acetic Acid Dihydrochloride |
896523-47-0 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M359613-500mg |
[4-(3-Methylphenyl)-1-piperazinyl]acetic Acid Dihydrochloride |
896523-47-0 | 500mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649987-1g |
2-(4-(M-tolyl)piperazin-1-yl)acetic acid |
896523-47-0 | 98% | 1g |
¥2536.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649987-5g |
2-(4-(M-tolyl)piperazin-1-yl)acetic acid |
896523-47-0 | 98% | 5g |
¥8392.00 | 2024-04-26 |
4-(3-Methylphenyl)-1-piperazinylacetic Acid Dihydrochloride Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 4-(3-Methylphenyl)-1-piperazinylacetic Acid Dihydrochloride
Comprehensive Overview of 4-(3-Methylphenyl)-1-piperazinylacetic Acid Dihydrochloride (CAS No. 896523-47-0)
4-(3-Methylphenyl)-1-piperazinylacetic Acid Dihydrochloride (CAS No. 896523-47-0) is a specialized chemical compound widely recognized in pharmaceutical and biochemical research. This compound, often abbreviated for convenience, belongs to the class of piperazine derivatives, which are pivotal in drug discovery and development. Researchers and industry professionals frequently search for terms like "piperazine-based compounds", "CAS 896523-47-0 applications", and "4-(3-Methylphenyl)-1-piperazinylacetic Acid synthesis", reflecting its relevance in modern scientific inquiries.
The structural uniqueness of 4-(3-Methylphenyl)-1-piperazinylacetic Acid Dihydrochloride lies in its piperazinylacetic acid backbone coupled with a 3-methylphenyl substituent. This configuration enhances its potential as a building block for central nervous system (CNS) targeting molecules, a hot topic in neuroscience and psychopharmacology. Recent trends show growing interest in "CNS drug design" and "neurotransmitter modulation", aligning with this compound's possible applications in addressing neurological disorders.
From a synthetic chemistry perspective, CAS No. 896523-47-0 is often explored for its solubility properties and salt formation characteristics due to its dihydrochloride form. Laboratories focusing on "salt selection in drug formulation" or "improving API bioavailability" may find this compound particularly valuable. Its dihydrochloride form also raises questions about "pH-dependent stability", a frequently searched term in pharmaceutical forums.
The compound's potential role in G-protein-coupled receptor (GPCR) research is another area of interest. With the rise of "GPCR-targeted drug discovery" as a trending topic, 4-(3-Methylphenyl)-1-piperazinylacetic Acid Dihydrochloride may serve as a key intermediate for developing ligands targeting serotonin or dopamine receptors. This aligns with current searches for "novel GPCR modulators" and "precision medicine approaches" in mental health therapeutics.
Analytical chemists investigating 896523-47-0 often focus on its spectroscopic fingerprints, particularly in HPLC method development and mass spectrometry characterization. These techniques are crucial for quality control in pharmaceutical manufacturing, answering common queries like "HPLC purity analysis of piperazine derivatives" or "MS fragmentation patterns of aromatic piperazines".
In the context of green chemistry advancements, researchers are examining sustainable synthesis routes for compounds like 4-(3-Methylphenyl)-1-piperazinylacetic Acid Dihydrochloride. This responds to increasing searches for "environmentally friendly heterocycle synthesis" and "catalytic approaches to piperazine derivatives", reflecting the pharmaceutical industry's shift toward greener processes.
The compound's structure-activity relationship (SAR) potential makes it valuable for medicinal chemistry optimization studies. Computational chemists frequently search for "molecular docking of substituted piperazines" and "QSAR modeling of CNS-active compounds", areas where this molecule could provide significant insights due to its balanced lipophilicity and hydrogen bonding capacity.
From a regulatory standpoint, proper handling protocols for 896523-47-0 are essential, though it's not classified as hazardous under standard conditions. Safety-conscious laboratories often search for "non-hazardous research chemicals" and "stable pharmaceutical intermediates", making this compound a practical choice for various research applications without special containment requirements.
Emerging applications in radiopharmaceutical development have brought attention to similar piperazine derivatives, with researchers investigating "PET tracer precursors" and "neuroimaging probe synthesis". While not yet documented for 4-(3-Methylphenyl)-1-piperazinylacetic Acid Dihydrochloride, its structural features suggest potential in this cutting-edge field.
The compound's crystalline properties and polymorphism potential are additional areas of technical interest, particularly for scientists searching for "pharmaceutical cocrystals" or "salt forms affecting dissolution rates". These characteristics are crucial for formulation scientists working on dosage form optimization.
As the pharmaceutical industry increasingly focuses on personalized medicine, intermediates like CAS 896523-47-0 gain importance in developing patient-specific therapies. This connects to trending searches about "tailored neuropharmaceuticals" and "precision CNS drug delivery", positioning this compound as potentially valuable in next-generation therapeutic development.
In conclusion, 4-(3-Methylphenyl)-1-piperazinylacetic Acid Dihydrochloride represents a versatile research chemical with multiple potential applications across drug discovery, analytical chemistry, and formulation science. Its relevance to current scientific trends and frequent search queries ensures continued interest in both academic and industrial settings.
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